![molecular formula C27H25N5O3S B2835489 2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-62-8](/img/structure/B2835489.png)
2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical synthesis of quinazolin-4(3H)-ones, a structural category related to 2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one, involves the reaction of 2-trifluoromethyl-4-iodo-nicotinic acid with amidines catalyzed by palladium and cyclization processes (Li et al., 2013). This method is applicable for synthesizing various quinazolin-4(3H)-ones, indicating a broad utility in preparing compounds with potential biological activities.
Antitumor and Antibacterial Applications
A related compound, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, has been synthesized and evaluated as inhibitors of thymidylate synthase (TS) and as potential antitumor and antibacterial agents (Gangjee et al., 1996). This research suggests that the core structure can be modified to enhance biological activity, offering insights into the design of new compounds with improved therapeutic potential.
Enhanced Synthesis Methods
Research on improving the synthesis of 3H-quinazolin-4-ones, key intermediates in drug development against proliferative diseases, has led to novel, reliable methods. These compounds are foundational in the development of drugs like PD153035 and IRESSA for treating conditions such as non-small-cell lung cancer (Őrfi et al., 2004). This demonstrates the chemical's role in advancing cancer therapy.
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound of interest, have shown potent cytotoxic activities against cancer cell lines, with certain derivatives being effective at very low concentrations (Deady et al., 2003). This highlights the potential of such compounds in cancer research and therapy.
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial and anticancer agents, demonstrating significant activity against various microorganisms and cancer cell lines (Hafez et al., 2016). This research further supports the versatility and therapeutic potential of compounds within this chemical framework.
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds with a tetrahydroquinoline (thq) moiety are known to exhibit a broad range of biological activities . They are used in the production of new materials and are important precursors for more complex molecules with bio-utilities .
Mode of Action
It is known that thq derivatives can act as nf-κb inhibitors, which could be useful in anticancer drug research . They can also act as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases .
Biochemical Pathways
For instance, they can inhibit the NF-κB pathway, which plays a crucial role in immune and inflammatory responses . They can also modulate retinoid nuclear receptors, which play key roles in cell differentiation and proliferation .
Result of Action
Thq derivatives are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . They can inhibit the growth of cancer cells, suppress inflammatory responses, and modulate immune responses .
Propiedades
IUPAC Name |
2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-34-22-11-10-18(15-23(22)35-2)12-13-28-26-20-7-3-4-8-21(20)30-27(31-26)36-17-19-16-25(33)32-14-6-5-9-24(32)29-19/h3-11,14-16H,12-13,17H2,1-2H3,(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYSWQVXKFJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
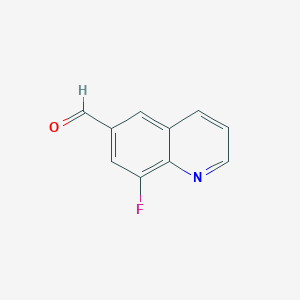
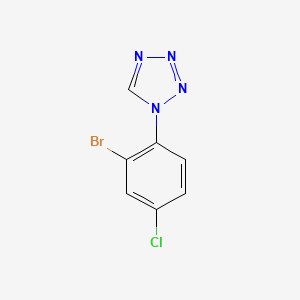
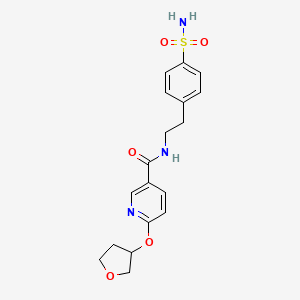
![2-((2-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2835410.png)

![2-[(5-Fluoro-4-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2835414.png)
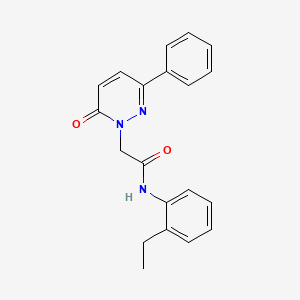
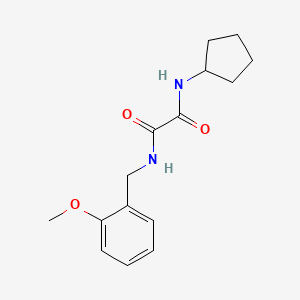
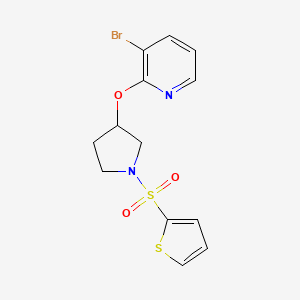
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835424.png)
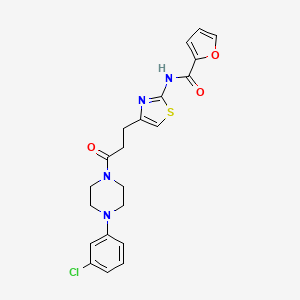
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2835426.png)
![Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate](/img/structure/B2835427.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2835429.png)
